2-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(furan-2-ylmethyl)benzamide
Description
2-Chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(furan-2-ylmethyl)benzamide is a synthetic benzimidazole derivative with a multifunctional structure. The compound features:
- A furan-2-ylmethyl substituent linked to the benzamide nitrogen, introducing π-π stacking and hydrophobic interactions .
- A 2-chlorobenzamide moiety, which may influence bioavailability and target binding .
This compound’s design aligns with strategies for modulating biological activity through hybrid pharmacophores, as seen in antitumor and antimicrobial agents .
Properties
IUPAC Name |
2-chloro-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonyl-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5S/c1-23-18-10-9-15(12-19(18)24(2)21(23)27)31(28,29)25(13-14-6-5-11-30-14)20(26)16-7-3-4-8-17(16)22/h3-12H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRKEXFBRBKRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N(CC3=CC=CO3)C(=O)C4=CC=CC=C4Cl)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(furan-2-ylmethyl)benzamide is a derivative of benzimidazole and furan, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 353.79 g/mol. The compound exhibits a density of 1.4 g/cm³ and has notable thermal properties such as a boiling point of approximately 454.1 °C .
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Inhibition of Enzymatic Activity : Compounds similar to this one have shown to inhibit key enzymes involved in cancer proliferation and inflammation.
- Apoptosis Induction : Studies indicate that derivatives can induce apoptosis in cancer cell lines through various pathways, including mitochondrial dysfunction and caspase activation .
- Antimicrobial Properties : Some benzimidazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Recent studies have demonstrated that derivatives of benzimidazole possess anticancer properties. For instance:
- A related compound was shown to induce apoptosis in MCF cell lines with an IC50 value of 25.72 μM, indicating its potential as an anticancer agent .
- In vivo studies on tumor-bearing mice revealed significant suppression of tumor growth when treated with similar benzimidazole derivatives .
Antimicrobial Activity
Research has highlighted the antimicrobial efficacy of compounds related to this structure:
- In vitro tests have shown that certain derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
Case Study 1: Anticancer Efficacy
A study evaluated the effectiveness of a closely related benzimidazole derivative in treating glioblastoma. The compound demonstrated an IC50 value of 45.2 μM against U87 glioblastoma cell lines, showcasing its potential in targeting aggressive tumors .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antibacterial properties of imidazole derivatives against various bacterial strains. The results indicated significant inhibition zones for compounds similar to the target compound against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .
Research Findings Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄ClN₃O₄S |
| Molecular Weight | 353.79 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 454.1 °C |
| Anticancer IC50 | 25.72 μM (MCF cells) |
| Antimicrobial Activity | Effective against MRSA |
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Properties of Analogous Compounds
Key Observations :
Key Insights :
- Furan-containing analogs () often exhibit selective toxicity due to furan’s electron-rich nature, which may enhance DNA intercalation or enzyme inhibition .
- Sulfonamide/sulfonyl groups in related compounds correlate with improved pharmacokinetics (e.g., oral bioavailability) compared to simpler benzamides .
Preparation Methods
Benzo[d]imidazole Core Formation
The benzo[d]imidazole scaffold is synthesized from 4-nitro-o-phenylenediamine through cyclization and subsequent functionalization:
- Cyclization : Heating 4-nitro-o-phenylenediamine with acetic anhydride yields 1-methyl-2-nitro-1H-benzo[d]imidazole .
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 1-methyl-2-amino-1H-benzo[d]imidazole .
- Dimethylation and Oxidation : Treatment with methyl iodide (CH₃I) in DMF introduces the 3-methyl group. Oxidation with KMnO₄ in acidic medium generates the 2-oxo moiety.
Sulfonation at C-5 Position
The sulfonyl chloride group is introduced via chlorosulfonic acid (ClSO₃H) under controlled conditions:
- Reaction Conditions :
Yield : 68–72% after purification by recrystallization (ethanol/water).
Preparation of N-(Furan-2-Ylmethyl)-2-Chlorobenzamide
Benzoyl Chloride Derivatization
2-Chlorobenzoyl chloride is prepared by treating 2-chlorobenzoic acid with thionyl chloride (SOCl₂) under reflux (2 h, 80°C). Excess SOCl₂ is removed under vacuum.
Alkylation of Furfurylamine
- Furfurylamine Activation : Furfurylamine is reacted with 2-chlorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C, 1 h).
- Workup : The mixture is washed with NaHCO₃ (5%) and brine, dried over MgSO₄, and concentrated.
Yield : 85–90% (white crystalline solid, m.p. 92–94°C).
Sulfonamide Coupling Reaction
Reaction Mechanism
The sulfonyl chloride intermediate reacts with the secondary amine of N-(furan-2-ylmethyl)-2-chlorobenzamide via nucleophilic acyl substitution:
$$
\text{RSO}2\text{Cl} + \text{R'NH}2 \rightarrow \text{RSO}_2\text{NHR'} + \text{HCl}
$$
Optimized Conditions
- Solvent : Anhydrous DMF
- Base : Triethylamine (2.5 equiv)
- Temperature : 0°C → RT, 12 h
- Molar Ratio : 1:1.2 (sulfonyl chloride:amine)
Workup : Precipitation in ice-water, filtration, and chromatography (SiO₂, ethyl acetate/hexane 3:7) afford the pure product.
Yield : 60–65% (off-white powder).
Spectroscopic Characterization
Key Spectral Data
Alternative Synthetic Routes
Microwave-Assisted Sulfonation
Microwave irradiation (100°C, 30 min) reduces reaction time for sulfonamide formation, improving yield to 72%.
Solid-Phase Synthesis
Immobilizing the benzo[d]imidazole scaffold on Wang resin enables stepwise coupling, facilitating purification (yield: 58%).
Challenges and Optimization
- Sulfonyl Chloride Stability : Hydrolysis-prone; reactions must be conducted under anhydrous conditions.
- Furan Ring Sensitivity : Avoid strong acids/bases to prevent ring-opening.
- Byproduct Formation : Trace dimethylamine byproducts removed via acid-base extraction.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Batch Size | 5 g | 2 kg |
| Reactor Type | Round-bottom flask | Jacketed glass reactor |
| Purification | Column chromatography | Crystallization |
| Overall Yield | 60% | 55% |
Q & A
Q. What are the established synthetic routes for 2-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(furan-2-ylmethyl)benzamide?
The synthesis typically involves multi-step organic reactions, including:
- Sulfonylation : Reacting the benzo[d]imidazole core with a sulfonyl chloride intermediate.
- N-Alkylation : Introducing the furan-2-ylmethyl group via nucleophilic substitution under basic conditions (e.g., triethylamine).
- Purification : Column chromatography or recrystallization to isolate the final product. Microwave-assisted synthesis has been reported to enhance reaction efficiency and yield for similar heterocyclic systems .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and purity.
- Liquid Chromatography-Mass Spectrometry (LCMS) : To confirm molecular weight and detect impurities.
- High-Performance Liquid Chromatography (HPLC) : For assessing purity >95% .
Q. What functional groups in this compound are hypothesized to drive its biological activity?
Key groups include:
- Sulfonamide moiety : Potential enzyme inhibition (e.g., carbonic anhydrase).
- Benzamide core : Stabilizes interactions with hydrophobic protein pockets.
- Furan-2-ylmethyl group : Enhances bioavailability through improved solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Design of Experiments (DOE) : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading.
- Microwave Irradiation : Reduces reaction time from hours to minutes while maintaining yield (e.g., 70% → 85%) .
- Solvent-Free Conditions : Minimize purification challenges for scale-up .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Substituent Modification : Replace the chloro group with electron-withdrawing groups (e.g., nitro) to test inhibitory effects.
- Scaffold Hopping : Integrate the furan moiety into related heterocycles (e.g., thiophene) to assess selectivity.
- Computational Docking : Predict binding affinities using molecular dynamics simulations .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Standardized Assays : Replicate experiments under uniform conditions (e.g., pH, temperature).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables.
- Orthogonal Validation : Confirm activity via independent methods (e.g., enzymatic vs. cellular assays) .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with target proteins.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of ligand-receptor interactions.
- Gene Knockout Models : Validate target specificity in vitro/in vivo .
Q. How should researchers address conflicting spectral data during characterization?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra.
- X-ray Crystallography : Unambiguously confirm stereochemistry and crystal packing.
- Comparative Analysis : Cross-reference with published data for analogous compounds .
Methodological Challenges
Q. What are the key challenges in scaling up the synthesis of this compound?
- Purification Bottlenecks : Replace column chromatography with solvent fractionation for large batches.
- Exothermic Reactions : Implement controlled cooling systems during sulfonylation.
- Byproduct Management : Optimize workup protocols to remove unreacted intermediates .
Q. How can stability studies under varying conditions inform formulation development?
- Stress Testing : Expose the compound to heat (40–60°C), light, and humidity to identify degradation pathways.
- pH-Dependent Solubility : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
- Accelerated Aging : Predict shelf-life via Arrhenius modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
